molecular formula C23H21ClFN7 B2454502 N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946349-89-9

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B2454502
CAS No.: 946349-89-9
M. Wt: 449.92
InChI Key: VFXLHOVKGCTBQJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pteridine core, substituted with a piperazine ring and phenyl groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN7/c1-15-2-5-17(14-19(15)24)28-22-20-21(27-9-8-26-20)29-23(30-22)32-12-10-31(11-13-32)18-6-3-16(25)4-7-18/h2-9,14H,10-13H2,1H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXLHOVKGCTBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the piperazine ring and phenyl groups. Common reagents used in these reactions include halogenated phenyl compounds, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated phenyl groups in the compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-methylphenyl)-1-naphthamide

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine stands out due to its unique pteridine core and the presence of both piperazine and phenyl groups

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine, also known by its CAS number 882748-99-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H21ClFN3O
  • Molecular Weight : 361.84 g/mol
  • Structure : The compound consists of a pteridine core substituted with a piperazine moiety and halogenated phenyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. These include:

  • Receptors : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission and other signaling pathways.
  • Enzymes : It can inhibit or modulate the activity of certain enzymes, potentially affecting metabolic pathways.
  • Ion Channels : Interaction with ion channels could influence cellular excitability and neurotransmission.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells:

CompoundIC50 (μM)Target Cell Line
FNA1.30HepG2
SAHA17.25HepG2

These findings suggest that this compound may also possess similar antitumor effects, warranting further investigation into its efficacy against various cancer types.

Neuropharmacological Effects

The compound's piperazine structure is known to enhance central nervous system activity, making it a candidate for studying neuropharmacological effects. Preliminary data suggest potential applications in treating disorders such as anxiety and depression through modulation of serotonin and dopamine pathways.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as a lead compound for drug development.
  • Animal Models : Animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Piperazine derivatives are introduced via nucleophilic substitution or Buchwald–Hartwig amination. For example, the pteridin-4-amine core may react with 4-(4-fluorophenyl)piperazine under palladium catalysis .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) ensures high purity (>95%) .
  • Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis confirm structure. X-ray crystallography (using SHELX software) resolves stereochemical ambiguities .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement provides bond lengths, angles, and torsional parameters. For example, dihedral angles between the pteridine ring and aryl substituents are critical for conformational analysis .
  • Hydrogen bonding networks : Intramolecular N–H⋯N or C–H⋯O interactions stabilize the structure, as observed in polymorphic forms of related pyrimidine derivatives .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Answer:

  • Substituent effects :
    • The 4-fluorophenyl group on piperazine enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration .
    • The 3-chloro-4-methylphenyl moiety increases steric bulk, potentially reducing off-target interactions .
  • Methodology :
    • Synthesize analogs with varying substituents (e.g., replacing fluorine with trifluoromethyl groups) and test in enzyme inhibition assays (e.g., kinase panels).
    • Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like c-Src/Abl kinases .

Advanced: What experimental designs are used to assess kinase inhibition selectivity?

Answer:

  • Kinase profiling : Screen against a panel of 50+ recombinant kinases (e.g., EGFR, VEGFR2) at 1 µM concentration. Measure IC₅₀ values using ATP-Glo™ luminescent assays .
  • Counter-screening : Test against non-kinase targets (e.g., GPCRs) to rule out promiscuity.
  • Data interpretation : Selectivity scores (fold difference in IC₅₀ between primary target and others) >100 indicate high specificity .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Control experiments :
    • Validate assay conditions (e.g., ATP concentration, pH) to ensure reproducibility.
    • Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .
  • Meta-analysis : Pool data from multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Structural validation : Re-examine compound integrity via LC-MS post-assay to rule out degradation .

Advanced: What methodologies characterize pharmacokinetic properties in preclinical studies?

Answer:

  • ADME profiling :
    • Absorption : Caco-2 cell monolayers assess permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
    • Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
  • In vivo pharmacokinetics : Administer orally (10 mg/kg) to rodents; collect plasma at 0–24 h. Calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis (WinNonlin®) .

Advanced: How is conformational flexibility analyzed to rationalize binding modes?

Answer:

  • Crystallographic data : Compare dihedral angles (e.g., between pteridine and fluorophenyl groups) across analogs to identify bioactive conformers .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to sample low-energy conformers. Cluster analysis identifies dominant binding poses .

Advanced: What strategies mitigate polymorphism-related issues in formulation development?

Answer:

  • Polymorph screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) and characterize via PXRD/DSC .
  • Stability testing : Store polymorphs at 40°C/75% RH for 4 weeks; monitor phase transitions via Raman spectroscopy .

Advanced: How are stability-indicating assays designed for this compound?

Answer:

  • Forced degradation : Expose to heat (80°C), light (1.2 million lux-hours), and acidic/basic conditions (0.1M HCl/NaOH).
  • Analytical methods :
    • HPLC-DAD (gradient: 10–90% acetonitrile in 20 min) with peak purity analysis (>99.5% indicates no co-eluting degradants) .
    • LC-MSⁿ identifies degradation products (e.g., hydrolysis of the piperazine moiety) .

Advanced: What computational tools predict off-target interactions?

Answer:

  • Similarity ensemble approach (SEA) : Compare compound’s 2D fingerprints to ChEMBL database entries to predict off-target kinases .
  • Proteome-wide docking : Use DOCK 3.7 to screen against human proteome structures (PDBTM database). Prioritize hits with docking scores <-10 kcal/mol .

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